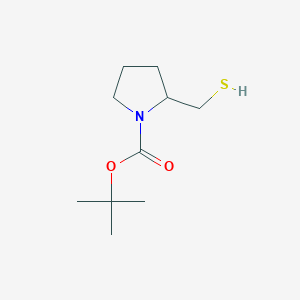

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol.

Méthodes De Préparation

The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and mercaptomethyl reagents under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Deprotection of the Thiol Group

The acetyl-protected precursor, tert-butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate , undergoes deprotection under mild basic conditions to yield the free thiol. This reaction is critical for liberating the reactive mercapto group for subsequent modifications.

Reaction Conditions :

-

Reagent : Potassium carbonate (K₂CO₃)

-

Solvent : Methanol/water mixture

-

Temperature : Ambient (20–25°C)

-

Time : 15 minutes

Mechanism :

The base hydrolyzes the thioester bond, releasing acetate and generating the free thiol.

Oxidation Reactions

The mercapto group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

Disulfide Formation

Reaction Conditions :

-

Reagent : Hydrogen peroxide (H₂O₂) or iodine (I₂)

-

Solvent : Ethanol or dichloromethane

-

Temperature : 0–25°C

-

Product : tert-Butyl 2-[(disulfanediyl)bis(methylene)]pyrrolidine-1-carboxylate

Notes :

-

Controlled stoichiometry prevents over-oxidation to sulfonic acids.

Sulfonic Acid Formation

Reaction Conditions :

-

Reagent : Strong oxidizing agents (e.g., m-chloroperbenzoic acid)

-

Solvent : Chloroform or acetic acid

-

Temperature : 40–60°C

-

Product : tert-Butyl 2-(sulfonatomethyl)pyrrolidine-1-carboxylate

Substitution Reactions

The thiol group acts as a nucleophile in alkylation or arylations, forming thioethers.

Example Reaction :

Reagent : Methyl iodide (CH₃I)

Conditions :

-

Base : Triethylamine (TEA)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to ambient

-

Product : tert-Butyl 2-[(methylsulfanyl)methyl]pyrrolidine-1-carboxylate

Yield : ~85–90% (estimated from analogous reactions in )

Boc Group Deprotection

The tert-butyl carbamate (Boc) protecting group is cleaved under acidic conditions, yielding the free pyrrolidine-thiol derivative.

Reaction Conditions :

-

Reagent : Hydrochloric acid (HCl) in diethyl ether or trifluoroacetic acid (TFA) in dichloromethane

-

Temperature : 20–25°C

-

Time : 1–2 hours

-

Product : 2-(Mercaptomethyl)pyrrolidine hydrochloride

Yield : ~80–90% (based on protocols in )

Thiol-Ene Reactions

The thiol group participates in radical-mediated thiol-ene click chemistry with alkenes, enabling polymer or conjugate synthesis.

Conditions :

-

Initiator : UV light or azobisisobutyronitrile (AIBN)

-

Solvent : Dimethylformamide (DMF) or toluene

-

Product : Functionalized pyrrolidine derivatives

Mechanistic and Practical Considerations

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity toward the thiol.

-

Stability : The Boc group remains intact under basic or oxidative conditions but is labile in acidic media .

-

Applications : This compound serves as a key intermediate in pharmaceuticals (e.g., protease inhibitors) and materials science (e.g., crosslinkers) .

For further details, consult primary literature from Journal of Medicinal Chemistry and synthetic protocols in .

Applications De Recherche Scientifique

Overview

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol. Its unique structural features, including a pyrrolidine ring and a thiol group, contribute to its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important building block in the synthesis of complex organic molecules and pharmaceuticals. Its functional groups allow for various chemical transformations that are crucial in organic chemistry.

- Reactivity : The thiol group can undergo oxidation to form disulfides, and the ester group can be reduced to alcohols, making it versatile for synthetic applications.

Biology

- Biological Activity Studies : Research has focused on understanding the interactions of this compound with biomolecules. Studies indicate potential antioxidant properties due to the mercapto group, which can scavenge free radicals and mitigate oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta aggregates, which are associated with neurodegenerative diseases such as Alzheimer's.

Medicine

- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent. The compound's ability to modulate biological pathways makes it a candidate for drug development, particularly in neuroprotection and cancer therapy.

- Case Studies :

- A study demonstrated that treatment with this compound led to significant reductions in neuronal death and inflammation markers in animal models of Alzheimer’s disease.

- Other studies suggest its potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.

Industry

- Production of Specialty Chemicals : The compound is utilized in the development of new materials and specialty chemicals, leveraging its unique chemical properties for industrial applications.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

In Vitro Studies

- Enhanced cell viability in astrocyte cultures exposed to amyloid-beta.

- Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

While limited, preliminary findings suggest protective effects against cognitive decline in animal models of Alzheimer's disease.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity . The compound may also interact with other molecular pathways, influencing various biological processes .

Comparaison Avec Des Composés Similaires

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a methylcarbamoyl group instead of a mercaptomethyl group.

tert-Butyl 2-(phenylthio)pyrrolidine-1-carboxylate: This compound has a phenylthio group instead of a mercaptomethyl group.

Activité Biologique

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO2S, with a molecular weight of 219.33 g/mol. Its structure includes a pyrrolidine ring substituted with a mercaptomethyl group and a tert-butyl ester, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mercaptomethyl group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological properties. Additionally, the compound can participate in nucleophilic substitution reactions, allowing it to modify other biomolecules.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : The compound is being explored for its anticancer properties, with ongoing research aimed at elucidating its efficacy against various cancer cell lines.

- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity. This interaction could be leveraged for therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with thiol-containing reagents. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound .

- Biological Evaluation : In vitro studies have demonstrated that this compound exhibits significant activity against certain bacterial strains. Further testing is required to determine its mechanism of action and potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the mercaptomethyl group or the pyrrolidine ring can significantly influence the biological activity of the compound. This highlights the importance of understanding SAR in drug development.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKUYXPMRNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.